Aluminum nitrate nonahydrate

Descripción general

Descripción

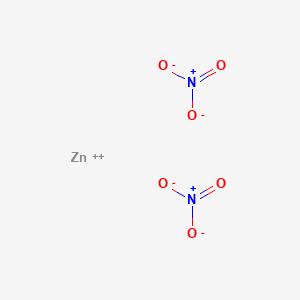

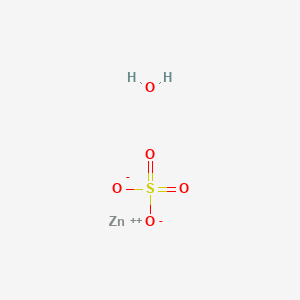

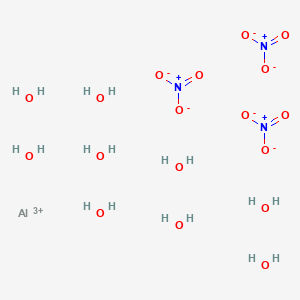

Aluminum nitrate nonahydrate is a crystalline aluminum salt of nitric acid primarily used as a catalyst in manufacturing petroleum products, including gasoline and other fuels . It is also used in the production of aluminum oxide and the fabrication of cathode material for lithium-ion batteries . It is a white, water-soluble salt of aluminum and nitric acid, most commonly existing as the crystalline hydrate .

Synthesis Analysis

Aluminum nitrate cannot be synthesized by the reaction of aluminum with concentrated nitric acid, as the aluminum forms a passivation layer . Aluminum nitrate may instead be prepared by the reaction of nitric acid with aluminum (III) chloride . Nitrosyl chloride is produced as a by-product; it bubbles out of the solution as a gas .

Chemical Reactions Analysis

Aluminum nitrate is a strong oxidizing agent . Commercially, aluminum nitrate is manufactured by the reaction of nitric acid with aluminum or aluminum oxide . Here’s the simplified reaction:

Physical And Chemical Properties Analysis

Aluminum Nitrate Nonahydrate has a molar mass of 375.13 g/mol . Its density is 1.401 g/cm3 . The melting point of this compound is 72.8°C (163° F) and the boiling point is 135°C (275°F) for nonahydrate . It is soluble in water, methanol, ethanol, and ethylene glycol .

Aplicaciones Científicas De Investigación

Uranium Extraction and Nucleonics

Aluminum nitrate nonahydrate is utilized in the field of uranium extraction due to its chemical properties that facilitate the separation of uranium from other elements. In nucleonics, it is employed for its ability to contribute to processes involving nuclear materials .

Textile Industry

As a textile mordant, aluminum nitrate nonahydrate is used to fix dyes to fabrics. This ensures that dyes are more permanent and less prone to washing out, thus improving the quality and durability of textile products .

Production of Alumina

This compound is instrumental in producing alumina, which is used for preparing insulating papers. These papers are essential in various electrical applications, including cathode ray tube heating elements and transformer core laminates .

Actinide Element Extraction

The hydrated forms of aluminum nitrates, including the nonahydrate, are crucial in extracting actinide elements, which are typically found in radioactive waste and used fuel from nuclear reactors .

Leather Tanning

In the leather industry, aluminum nitrate nonahydrate plays a role in tanning leather, a process that stabilizes the collagen fibers in hides so they are less susceptible to decomposition .

Antiperspirant Products

Due to its astringent properties, aluminum nitrate nonahydrate is an active ingredient in antiperspirants. It helps to reduce perspiration and can also have antibacterial effects .

Corrosion Protection

This compound is also used in corrosion protection applications. It can be applied as a coating or additive to prevent oxidation and deterioration of metal surfaces .

Sol-Gel Method Dopant

Aluminum nitrate nonahydrate serves as an effective dopant in producing highly conductive thin films through the sol-gel method, which is a chemical process used to create solid materials from small molecules .

Safety and Hazards

Aluminum Nitrate Nonahydrate is a strong oxidizer and may intensify fire . Ingestion of large doses causes gastric irritation, nausea, vomiting, and purging . Contact with dust irritates eyes and skin . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

aluminum;trinitrate;nonahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3NO3.9H2O/c;3*2-1(3)4;;;;;;;;;/h;;;;9*1H2/q+3;3*-1;;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCIQHXIXUMHKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.O.O.O.[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlH18N3O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13473-90-0 (Parent) | |

| Record name | Aluminum nitrate nonahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID401015755 | |

| Record name | Aluminum nitrate nonahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aluminum nitrate nonahydrate | |

CAS RN |

7784-27-2 | |

| Record name | Aluminum nitrate nonahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum nitrate nonahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitric acid, aluminum salt, nonahydrate (3:1:9) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALUMINUM NITRATE NONAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MC6621V1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.